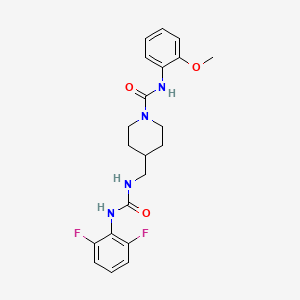
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24F2N4O3 and its molecular weight is 418.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂N₄O₂
- Molecular Weight : 340.37 g/mol
The compound's structure features a piperidine ring substituted with a ureido group and two aromatic moieties, which are crucial for its biological activity.
Research indicates that compounds like this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, including fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation regulation .
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.
- Antioxidant Properties : Studies on related piperidine derivatives indicate that they may possess antioxidant activities, which can be beneficial in mitigating oxidative stress-related conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Analgesic Effects
Compounds with structural similarities have been reported to alleviate pain in various animal models. For instance, the inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain perception . This mechanism suggests that the compound could be explored further for analgesic applications.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated a series of piperidine derivatives for their cytotoxic effects against prostate cancer cells. The results indicated that certain substitutions on the piperidine ring enhanced anticancer activity significantly.
- Findings : Compounds with fluorinated aromatic rings exhibited improved potency compared to their non-fluorinated counterparts.
- Pain Management Research :
Comparative Analysis of Biological Activities
Propriétés
IUPAC Name |
4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-30-18-8-3-2-7-17(18)25-21(29)27-11-9-14(10-12-27)13-24-20(28)26-19-15(22)5-4-6-16(19)23/h2-8,14H,9-13H2,1H3,(H,25,29)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGMAVJFVREHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














